2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile

Description

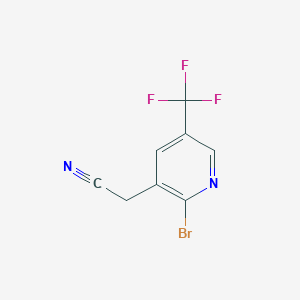

2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile is a halogenated pyridine derivative characterized by a bromine atom at the 2-position, a trifluoromethyl group at the 5-position, and an acetonitrile substituent at the 3-position of the pyridine ring. The electron-withdrawing trifluoromethyl and bromine groups enhance its reactivity in substitution and coupling reactions, while the acetonitrile moiety provides a functional handle for further derivatization.

Properties

IUPAC Name |

2-[2-bromo-5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVAKNZPBITLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CC#N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of copper bromide and tert-butyl nitrite in acetonitrile as the solvent . The reaction is carried out at room temperature, followed by extraction and purification to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of more complex structures.

Key Reactions:

- Nucleophilic Aromatic Substitution : The bromine atom can be substituted with various nucleophiles to generate diverse derivatives.

- Reductive Homocoupling : Studies have shown that this compound can undergo reductive homocoupling to form dimers, which can be further functionalized for specific applications .

Medicinal Chemistry

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including antimicrobial and anticancer properties.

Case Studies:

- A study demonstrated that derivatives of 2-Bromo-5-(trifluoromethyl)pyridine showed significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics.

- Another investigation revealed its potential as an anticancer agent, where it was found to inhibit cancer cell proliferation through specific molecular pathways.

Agrochemicals

The compound has been explored for its effectiveness as an agrochemical agent. Its trifluoromethyl group contributes to increased binding affinity to biological targets, enhancing its efficacy against pests while maintaining low toxicity to non-target organisms.

Applications in Agriculture:

- Effective against a range of agricultural pests.

- Low toxicity profile makes it suitable for environmentally friendly pest control solutions.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile depends on its specific application and the molecular targets involved. In general, the presence of the bromine and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets. For example, in medicinal chemistry, these groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

This compound

- Molecular formula: Not explicitly provided, but inferred as C₉H₄BrF₃N₂.

- Key features : Bromine (2-position), trifluoromethyl (5-position), and acetonitrile (3-position).

- Reactivity : The acetonitrile group enables nucleophilic substitutions (e.g., hydrolysis to carboxylic acids) and participation in cycloaddition reactions.

2-Bromo-5-(trifluoromethyl)phenylboronic acid

3-Bromo-5-(trifluoromethyl)phenylboronic acid

2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one

2-(Bromomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-acetonitrile

- Molecular formula : C₁₀H₆BrF₅N₂ (MW 329.06) .

- Key differences : Bromomethyl (vs. bromo) and difluoromethyl (vs. trifluoromethyl) groups.

Physicochemical and Commercial Comparison

Computational Insights

Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals and Colle-Salvetti correlation models ) highlight the electronic effects of substituents. The trifluoromethyl group in the target compound likely reduces electron density at the pyridine ring, enhancing electrophilic substitution at the bromine site. Comparative studies with difluoromethyl analogs (e.g., the compound in ) could reveal differences in charge distribution and reaction pathways.

Biological Activity

2-Bromo-5-(trifluoromethyl)pyridine-3-acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which enhance its reactivity and biological activity. These substituents contribute to the compound's lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of various biologically active molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Target Interaction : The compound interacts with specific biological targets, influencing enzymatic activity and cellular pathways. The bromine and trifluoromethyl groups modulate binding affinities to enzymes or receptors, enhancing the compound's therapeutic potential.

- Biochemical Pathways : It participates in palladium-catalyzed reactions, such as α-arylation, which are crucial for synthesizing complex organic molecules. This pathway allows for the modification of the compound to enhance its biological properties.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies indicate that compounds containing the trifluoromethyl group show enhanced efficacy against various bacterial strains. In comparative assays, certain derivatives displayed superior activity against pathogens like Chlamydia and other gram-positive bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of studies have highlighted that modifications to the pyridine ring can lead to compounds with selective cytotoxicity towards cancer cells. The introduction of electron-withdrawing groups like trifluoromethyl has been shown to increase potency against specific cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound stands out among its analogs due to its unique structural features. Below is a summary table comparing its properties with related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Contains both bromine and trifluoromethyl groups |

| 2-Bromo-5-(difluoromethyl)pyridine | Moderate | Low | Lacks trifluoromethyl group |

| 2-Chloro-5-(trifluoromethyl)pyridine | Low | Moderate | Chlorine instead of bromine |

Case Studies

- Antichlamydial Activity : A study focused on the synthesis of derivatives based on this compound reported that certain modifications led to compounds with enhanced selectivity against Chlamydia, outperforming traditional antibiotics like spectinomycin .

- Cytotoxicity in Cancer Cells : Another investigation evaluated the cytotoxic effects of various derivatives on cancer cell lines, revealing that specific substitutions significantly improved efficacy compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-bromo-5-(trifluoromethyl)pyridine-3-acetonitrile?

- Methodological Answer : This compound is typically synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromination of 5-(trifluoromethyl)pyridine-3-acetonitrile using brominating agents like NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) under controlled conditions. Regioselectivity is influenced by electron-withdrawing groups (e.g., -CF₃ and -CN) that direct bromination to the ortho/para positions. Reaction optimization requires monitoring by TLC or HPLC to minimize side products .

Q. How can researchers verify the purity and structure of this compound?

- Methodological Answer : Characterization involves a combination of techniques:

- NMR : H and C NMR to confirm the presence of the trifluoromethyl group (-CF₃, δ ~110–120 ppm in F NMR) and the acetonitrile moiety (-CN, δ ~115–125 ppm in C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺).

- Elemental Analysis : Confirmation of Br and F content.

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The bromine and trifluoromethyl groups pose reactivity and toxicity risks. Key precautions:

- Use PPE (gloves, goggles, lab coat) in a fume hood.

- Avoid exposure to moisture (hydrolysis risk for -CN group) and incompatible reagents (e.g., strong bases).

- Store under inert atmosphere (Ar/N₂) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the -CF₃ and -CN groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, activating the pyridine ring toward nucleophilic substitution at the bromine position. In contrast, the -CN group at position 3 sterically hinders certain reactions. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/H₂O at 80–100°C. Monitor reaction progress via F NMR to track fluorine-containing intermediates .

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can model charge distribution and reaction pathways. Key parameters:

- HOMO/LUMO analysis to predict electrophilic/nucleophilic sites.

- Transition state optimization for bromine substitution reactions.

- Solvent effects (e.g., DMF, THF) via implicit models (e.g., PCM). Validate computational results against experimental spectroscopic data .

Q. How can researchers resolve contradictions between experimental and computational data?

- Methodological Answer : Discrepancies often arise from approximations in DFT (e.g., neglect of dispersion forces). Mitigation strategies:

- Use post-Hartree-Fock methods (e.g., MP2) for critical comparisons.

- Re-optimize geometries with higher-level basis sets.

- Cross-validate with experimental kinetics (e.g., Arrhenius plots for reaction rates).

Case study: Disagreement in predicted vs. observed regioselectivity for bromination may require revisiting solvent effects in DFT models .

Q. What are the challenges in designing analogs of this compound for medicinal chemistry applications?

- Methodological Answer : Retaining bioactivity while modifying substituents requires balancing electronic and steric effects. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.